7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with a suitable precursor, such as an aniline derivative, the quinoline core can be constructed through a series of cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under specific conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through cross-coupling reactions, such as Suzuki or Heck coupling.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with isopropylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the fluorine atom or other positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.
Uniqueness
7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H16FN3O |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
7-fluoro-N-propan-2-yl-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H16FN3O/c1-11(2)21-18(23)14-10-17(15-5-3-4-8-20-15)22-16-9-12(19)6-7-13(14)16/h3-11H,1-2H3,(H,21,23) |
InChI Key |
QWDOQDKRKCPSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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